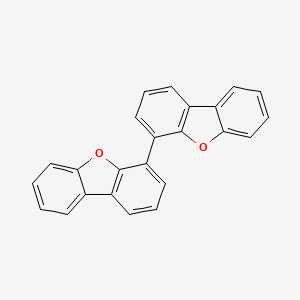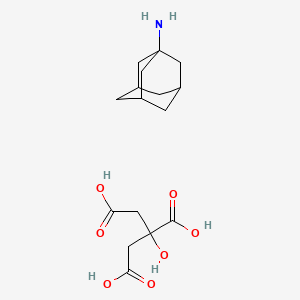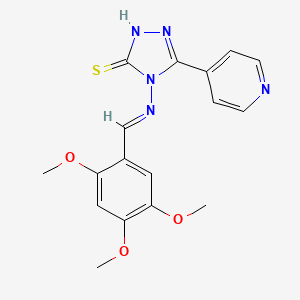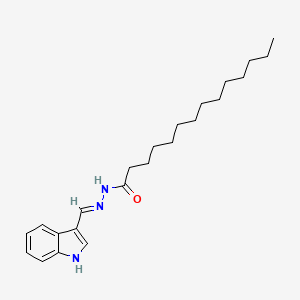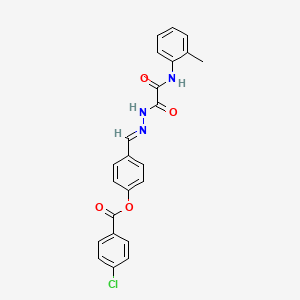
4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with a molecular formula of C23H18ClN3O4 This compound is known for its unique structure, which includes a combination of oxo, toluidino, acetyl, carbohydrazonoyl, phenyl, and chlorobenzoate groups
Vorbereitungsmethoden
The synthesis of 4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The general synthetic route includes the following steps:
Preparation of 2-toluidinoacetyl chloride: This is achieved by reacting 2-toluidine with acetyl chloride under anhydrous conditions.
Formation of carbohydrazonoyl intermediate: The 2-toluidinoacetyl chloride is then reacted with hydrazine to form the carbohydrazonoyl intermediate.
Coupling with 4-chlorobenzoic acid: The final step involves coupling the carbohydrazonoyl intermediate with 4-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Analyse Chemischer Reaktionen
4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting enzyme activity: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.
Interacting with DNA: The compound may bind to DNA, interfering with replication and transcription processes.
Modulating signaling pathways: It can affect various signaling pathways, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with similar compounds such as:
Methyl 4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)benzoate: This compound has a similar structure but with a methyl ester group instead of the chlorobenzoate moiety.
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: This compound differs in the position of the toluidino group and the chlorobenzoate moiety.
4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a different position of the toluidino group but shares the same chlorobenzoate moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
881660-21-5 |
|---|---|
Molekularformel |
C23H18ClN3O4 |
Molekulargewicht |
435.9 g/mol |
IUPAC-Name |
[4-[(E)-[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H18ClN3O4/c1-15-4-2-3-5-20(15)26-21(28)22(29)27-25-14-16-6-12-19(13-7-16)31-23(30)17-8-10-18(24)11-9-17/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+ |
InChI-Schlüssel |
NAIRXOKEVQGAST-AFUMVMLFSA-N |
Isomerische SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



